molecular formula C18H28N2O4 B3018552 Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate CAS No. 2206568-00-3

Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate

Cat. No.: B3018552
CAS No.: 2206568-00-3
M. Wt: 336.432
InChI Key: DRXHVHONABPTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate is a hydrazine-based compound functionalized with tert-butyl carbamate groups and a 3-methylbenzyl substituent. The tert-butyl groups enhance steric protection, improving stability for applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[(3-methylphenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-13-9-8-10-14(11-13)12-20(16(22)24-18(5,6)7)19-15(21)23-17(2,3)4/h8-11H,12H2,1-7H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXHVHONABPTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl hydrazodicarboxylate with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate

  • Structure : Features a bicyclo[1.1.1]pentane substituent instead of benzyl.
  • Synthesis : Prepared via hydrohydrazination of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane (Mn catalyst), yielding 298.38 g/mol (C₁₅H₂₆N₂O₄) .
  • Applications : Key intermediate for 1-bicyclo[1.1.1]pentylamine , a bioisostere for tert-butyl groups in drug design. Scalable synthesis (up to 5g) with improved safety and cost-efficiency over prior methods .
  • Differentiation : The rigid bicyclic framework introduces unique steric and electronic properties compared to the flexible 3-methylbenzyl group.

Di-tert-butyl 1-tosylhydrazine-1,2-dicarboxylate

  • Structure : Tosyl (p-toluenesulfonyl) group replaces benzyl.
  • Synthesis : Achieved via metal-free hydrosulfonylation of azodicarboxylates with sulfinic acids (84% yield). Key NMR δ 8.00 (d, J = 8.0 Hz, 2H, aromatic), 2.46 (s, 3H, CH₃) .
  • Applications : Useful in sulfonamide-based drug synthesis. The electron-withdrawing tosyl group enhances electrophilicity vs. the electron-donating 3-methylbenzyl group.

Di-tert-butyl 1-(tetrahydrofuran-2-yl)hydrazine-1,2-dicarboxylate (5c)

  • Structure : Tetrahydrofuran (THF) ring replaces benzyl.
  • Synthesis : Visible-light-mediated Cα–H functionalization of ethers (83% yield). NMR δ 1.14–1.55 (m, 18H, tert-butyl), 3.82–4.32 (m, THF protons) .
  • Differentiation : The oxygen-rich THF group improves solubility in polar solvents, contrasting with the hydrophobic benzyl analog.

Di-tert-butyl 1-(MIDA-boryl)ethylhydrazine-1,2-dicarboxylate (6b)

  • Structure: Contains a MIDA-boryl (N-methyliminodiacetic acid boronate) group.
  • Synthesis : NaBH₄ reduction of precursor in MeCN (66% yield). Molecular formula C₁₉H₃₄BN₃O₈ .
  • Applications : Enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the 3-methylbenzyl derivative.

Di-tert-butyl 1-(4-nitrophenyl)hydrazine-1,2-dicarboxylate

  • Structure : Nitrobenzyl substituent.
  • Synthesis: [3+2] Cycloaddition of α-imino esters with azo compounds (53% yield). Lower yield due to steric hindrance from the nitro group .
  • Differentiation : The electron-withdrawing nitro group reduces nucleophilicity compared to the electron-rich 3-methylbenzyl analog.

Comparative Data Table

Compound Substituent Molecular Weight Synthesis Method Yield Key Applications
Target Compound (3-methylbenzyl) 3-Methylbenzyl 336.43 Not specified N/A Intermediate in organic synthesis
Bicyclo[1.1.1]pentane derivative Bicyclo[1.1.1]pentan-1-yl 298.38 Hydrohydrazination Scalable Bioisostere in drug design
Tosyl derivative p-Toluenesulfonyl 409.14 Hydrosulfonylation 84% Sulfonamide drug precursors
THF derivative (5c) Tetrahydrofuran-2-yl 298.37 Visible-light C–H functionalization 83% Solubility-enhanced intermediates
MIDA-boryl derivative (6b) MIDA-boryl ethyl 475.30 NaBH₄ reduction 66% Cross-coupling reactions
Nitrobenzyl derivative 4-Nitrobenzyl 381.39 [3+2] Cycloaddition 53% Electrophilic functionalization

Research Findings and Trends

  • Steric Effects : Bulky substituents (e.g., bicyclo[1.1.1]pentane) enhance stability but reduce reactivity in nucleophilic reactions compared to linear benzyl groups .
  • Electronic Effects : Electron-withdrawing groups (tosyl, nitro) increase electrophilicity, enabling diverse functionalization pathways .
  • Synthetic Efficiency: Visible-light-mediated and organocatalytic methods (e.g., compound 5c and 6g ) offer greener alternatives to traditional metal-catalyzed routes.
  • Applications : Structural modifications tailor compounds for specific uses—MIDA-boryl derivatives for cross-coupling , bicyclo derivatives for bioisosterism , and sulfonyl derivatives for drug precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.